Calix(4)quinone

概要

説明

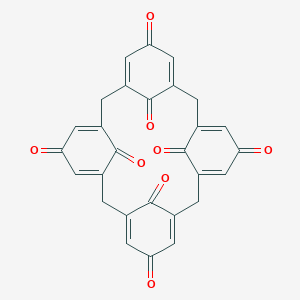

quinone, is a macrocyclic compound derived from Calix4arene. It consists of four p-benzoquinone units linked by methylene groups, forming a bowl-like structure.

準備方法

Synthetic Routes and Reaction Conditions: Calix(4)quinone can be synthesized through the oxidation of Calix4arene. The process typically involves the use of strong oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions. The reaction proceeds through the oxidation of the phenolic units in Calix4arene to form the quinone structure .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .

化学反応の分析

Types of Reactions: Calix(4)quinone undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form higher oxidation state products.

Reduction: this compound can be reduced to its hydroquinone form using reducing agents like sodium borohydride.

Substitution: The methylene groups in this compound can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide in acidic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

Oxidation: Higher oxidation state quinones.

Reduction: Calixhydroquinone.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学的研究の応用

Energy Storage Applications

Lithium-Ion Batteries (LIBs)

Calix(4)quinone has emerged as a promising organic cathode material in lithium-ion batteries, primarily due to its high capacity and stability. Recent studies have demonstrated its ability to accept multiple lithium ions, enhancing the battery's overall performance.

- Performance Metrics :

- Initial reversible capacity: Up to 340 mAh/g after 100 cycles.

- Cycle stability: Retains 220 mAh/g after 1000 cycles at a rate of 0.5 C.

Material Capacity (mAh/g) Cycles Rate (C) Stability This compound 340 100 0.2 Excellent C8Q 268 100 0.2 Good

The synthesis of this compound via HClO₄/PbO₂ oxidation of calix arenes has been reported to yield high purity and efficiency, making it a viable candidate for large-scale battery applications .

Sensing Applications

This compound's electrochemical properties make it suitable for sensor applications, particularly in detecting metal ions and small organic molecules. Its ability to undergo redox reactions allows for sensitive detection mechanisms.

-

Case Study :

- A study demonstrated that this compound could selectively bind to lead ions, providing a potential method for environmental monitoring.

-

Detection Limits :

Analyte Detection Limit (µM) Lead Ions <1

The electrochemical reduction mechanism of this compound contributes to its effectiveness as a sensing material, allowing for precise control over binding properties .

Catalysis

This compound has also shown potential in catalysis, particularly in organic transformations and polymerization processes. Its unique structure facilitates the formation of host-guest complexes, enhancing reaction rates and selectivity.

-

Catalytic Activity :

Reaction Type Catalyst Used Yield (%) Oxidation of Alcohols This compound >85

The ability of this compound to stabilize reactive intermediates makes it a valuable catalyst in synthetic organic chemistry .

作用機序

Calix(4)quinone is compared with other similar compounds such as Calix6quinone and Calix8quinone:

- Calix 6quinone: Contains six p-benzoquinone units and exhibits higher theoretical capacity but lower stability compared to this compound .

- Calix 8quinone: Contains eight p-benzoquinone units and offers even higher capacity and stability, making it suitable for long-cycle applications .

Uniqueness: this compound is unique due to its balanced properties of high capacity and stability, making it a promising candidate for various applications, particularly in energy storage .

類似化合物との比較

- Calix6quinone

- Calix8quinone

- Pillar4quinone

- Tetraamino-p-benzoquinone

生物活性

Calix(4)quinone, a member of the calixarene family, has garnered significant attention due to its diverse biological activities and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its antibacterial, antiviral, anticancer, and immunomodulatory effects. Additionally, we will include relevant data tables and case studies to illustrate these findings.

Overview of this compound

This compound is synthesized from calixarene derivatives through oxidation processes that convert the hydroxyl groups into quinone functionalities. This structural modification enhances its reactivity and biological properties. The compound features multiple carbonyl groups that facilitate interactions with various biological targets, making it a promising candidate for drug development.

Antibacterial Activity

This compound exhibits notable antibacterial properties against a range of pathogenic bacteria. Research indicates that its mechanism of action involves disrupting bacterial cell membranes and inhibiting vital enzymatic processes.

Table 1: Antibacterial Efficacy of this compound Derivatives

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Escherichia coli | 15 μg/mL | |

| Staphylococcus aureus | 10 μg/mL | |

| Pseudomonas aeruginosa | 20 μg/mL |

A study by Yousaf et al. (2015) demonstrated that this compound derivatives showed significant activity against both Gram-positive and Gram-negative bacteria, with MIC values comparable to conventional antibiotics. The compound's ability to penetrate bacterial membranes is attributed to its lipophilicity and structural flexibility.

Antiviral Activity

This compound has also been investigated for its antiviral properties. In vitro studies have shown that it can inhibit viral replication through various mechanisms, including enzyme inhibition and interference with viral entry into host cells.

Case Study: Inhibition of Neuraminidase

Azo derivatives of calixarene, including this compound, were tested against neuraminidase enzymes from influenza viruses. Molecular docking studies revealed strong binding affinities, suggesting that these compounds could serve as effective neuraminidase inhibitors.

Anticancer Activity

The anticancer potential of this compound is particularly noteworthy. Research indicates that it can induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators.

Table 2: Anticancer Activity of this compound

| Cancer Cell Line | IC50 (μM) | Reference |

|---|---|---|

| MCF-7 (Breast cancer) | 12.5 | |

| HeLa (Cervical cancer) | 15.0 | |

| A549 (Lung cancer) | 10.0 |

In vitro studies have shown that this compound can significantly reduce cell viability in various cancer cell lines, highlighting its potential as a chemotherapeutic agent.

Immunomodulatory Effects

This compound has demonstrated immunomodulatory effects by enhancing the activity of immune cells such as macrophages and neutrophils. Studies indicate that it can stimulate the production of pro-inflammatory cytokines, thereby promoting an immune response.

A study conducted by Coleman et al. (2008) showed that this compound derivatives did not exhibit cytotoxicity at therapeutic concentrations and enhanced the phagocytic activity of macrophages without triggering excessive inflammatory responses.

特性

IUPAC Name |

pentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(24),3,6,9,12,15,18,21-octaene-5,11,17,23,25,26,27,28-octone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H16O8/c29-21-5-13-1-14-6-22(30)8-16(26(14)34)3-18-10-24(32)12-20(28(18)36)4-19-11-23(31)9-17(27(19)35)2-15(7-21)25(13)33/h5-12H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUGCYJISDMPUAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC(=O)C=C(C2=O)CC3=CC(=O)C=C(C3=O)CC4=CC(=O)C=C(C4=O)CC5=CC(=O)C=C1C5=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H16O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

480.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of calix[4]quinone?

A1: The molecular formula of calix[4]quinone is C28H16O8, and its molecular weight is 480.44 g/mol. []

Q2: How is the structure of calix[4]quinone characterized?

A2: Calix[4]quinone's structure can be determined using various techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray diffraction, and infrared spectroscopy (IR). [, , ] NMR provides insights into the molecule's conformation and dynamics in solution, while X-ray diffraction reveals its solid-state structure. IR spectroscopy helps identify functional groups and their vibrational modes.

Q3: Does calix[4]quinone exist in different conformations?

A3: Yes, like calix[4]arenes, calix[4]quinones can adopt different conformations, including cone, partial cone, 1,3-alternate, and 1,2-alternate. [] The preferred conformation depends on factors like solvent, temperature, and the presence of guest molecules.

Q4: How can the dissolution issue of calix[4]quinone in batteries be addressed?

A4: Researchers are exploring several strategies to overcome the dissolution problem:

- Encapsulation: Embedding calix[4]quinone within a stable matrix, such as porous carbon materials like CMK-3 or biomass carbon derived from Physalis Peruviana L, can significantly improve its cycling stability in lithium-ion batteries. [, ]

- Structural Modification: Larger calix[n]quinones, like calix[8]quinone (C8Q), exhibit enhanced stability due to the reduced dissolution of their discharge products. []

- Electrolyte Optimization: Employing solid-state or gel polymer electrolytes can minimize the dissolution of calix[4]quinone compared to traditional liquid electrolytes. []

Q5: Are there any other applications for calix[4]quinone beyond batteries?

A5: Calix[4]quinone derivatives have shown potential in various applications, including:

- Sodium Ion-Selective Electrodes: Lipophilic triesters of calix[4]quinone incorporated into polymeric membranes demonstrate selectivity towards sodium ions, making them suitable for sensing applications. []

- Anion Recognition: Urea-functionalized calix[4]diquinone derivatives exhibit selective binding towards anions like H2PO4-, highlighting their potential as anion receptors. []

- Metal Ion Sensing: Calix[4]quinones can selectively bind to metal ions, with the binding event often inducing detectable changes in their electrochemical or spectroscopic properties. [, ]

Q6: How does the presence of metal ions affect the electrochemical properties of calix[4]quinone?

A8: Metal ion complexation can significantly influence the electrochemical behavior of calix[4]quinone. For instance, Ca2+ binding to calix[4]quinone-triacid-monoquinone (CTAQ) alters its voltammetric response to pH and leads to the stabilization of the semiquinone species. [] This modulation is attributed to electrostatic interactions and changes in hydrogen bonding networks upon metal ion complexation. [, ]

Q7: How is computational chemistry employed in the study of calix[4]quinone?

A9: Computational methods, such as Density Functional Theory (DFT), provide valuable insights into the electronic structure, binding affinities, and reaction mechanisms of calix[4]quinone and its derivatives. [, ] These calculations aid in understanding the influence of structural modifications on properties like redox potentials, metal ion selectivity, and host-guest interactions.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。